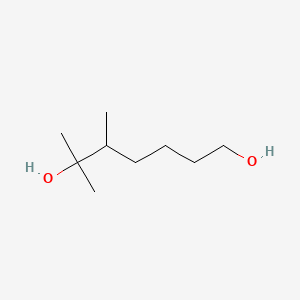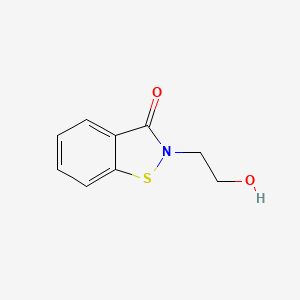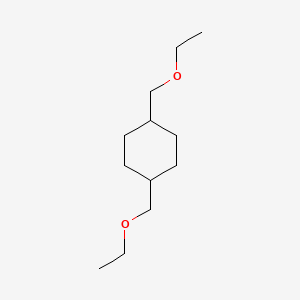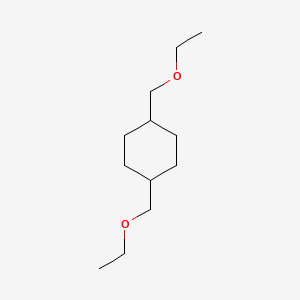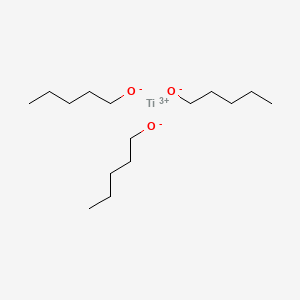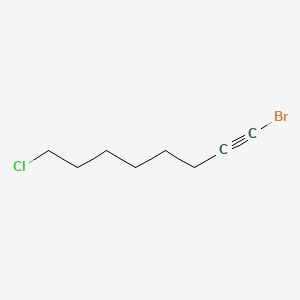
1-Octyne, 1-bromo-8-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyne, 1-bromo-8-chloro- est un composé organique de formule moléculaire C8H12BrCl. Il appartient à la classe des alcynes, qui sont des hydrocarbures contenant au moins une triple liaison carbone-carbone. Ce composé est caractérisé par la présence d'atomes de brome et de chlore attachés à la chaîne carbonée, ce qui en fait un alcyne halogéné.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
1-Octyne, 1-bromo-8-chloro- peut être synthétisé par différentes méthodes. Une approche courante implique la réaction du 1-octyne avec du brome et du chlore dans des conditions contrôlées. La réaction a généralement lieu en présence d'un solvant tel que le tétrahydrofurane (THF) et d'un catalyseur tel que le palladium sur carbone (Pd/C). Les conditions de réaction, notamment la température et la pression, sont soigneusement contrôlées pour assurer l'addition sélective du brome et du chlore à l'alcyne.
Méthodes de production industrielle
Dans les milieux industriels, la production de 1-octyne, 1-bromo-8-chloro- peut impliquer des réactions à grande échelle utilisant des principes similaires à la synthèse en laboratoire. Le processus peut être optimisé pour des rendements et une efficacité plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour obtenir le produit souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-Octyne, 1-bromo-8-chloro- subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions d'oxydation : Le composé peut être oxydé pour former des composés carbonylés correspondants.
Réactions de réduction : La réduction de l'alcyne peut conduire à la formation d'alcènes ou d'alcanes.
Réactions d'addition : La triple liaison peut subir des réactions d'addition avec des halogènes, de l'hydrogène et d'autres réactifs.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH) en solutions aqueuses ou alcooliques.
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Addition : Halogènes (Br2, Cl2), gaz hydrogène (H2) avec un catalyseur tel que le palladium ou le platine.
Principaux produits formés
Substitution : Formation de divers alcynes ou alcènes substitués.
Oxydation : Formation de composés carbonylés tels que des aldéhydes ou des cétones.
Réduction : Formation d'alcènes ou d'alcanes.
Addition : Formation de produits dihalogénés ou hydrogénés.
Applications De Recherche Scientifique
1-Octyne, 1-bromo-8-chloro- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Utilisé dans la synthèse de composés bioactifs et comme sonde dans les études biochimiques.
Médecine : Étudié pour son utilisation potentielle dans le développement de produits pharmaceutiques et d'agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques spéciaux, de polymères et de matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-Octyne, 1-bromo-8-chloro- implique son interaction avec diverses cibles moléculaires et voies. La présence d'atomes d'halogène (brome et chlore) peut influencer la réactivité et la sélectivité du composé dans différentes réactions. Le groupe alcyne permet des transformations polyvalentes, ce qui en fait un intermédiaire précieux en synthèse organique.
Mécanisme D'action
The mechanism of action of 1-Octyne, 1-bromo-8-chloro- involves its interaction with various molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) can influence the reactivity and selectivity of the compound in different reactions. The alkyne group allows for versatile transformations, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Octyne, 1-bromo-8-chloro- peut être comparé à d'autres alcynes halogénés tels que :
1-Octyne, 1-bromo- : Structure similaire mais sans l'atome de chlore.
1-Octyne, 1-chloro- : Structure similaire mais sans l'atome de brome.
1-Octyne, 1-iodo- : Contient de l'iode au lieu du brome ou du chlore.
1-Octyne, 1-fluoro- : Contient du fluor au lieu du brome ou du chlore.
Ces composés partagent des schémas de réactivité similaires mais diffèrent par leurs propriétés chimiques spécifiques et leurs applications en raison de la nature des atomes d'halogène présents.
Propriétés
Numéro CAS |
71487-12-2 |
|---|---|
Formule moléculaire |
C8H12BrCl |
Poids moléculaire |
223.54 g/mol |
Nom IUPAC |
1-bromo-8-chlorooct-1-yne |
InChI |
InChI=1S/C8H12BrCl/c9-7-5-3-1-2-4-6-8-10/h1-4,6,8H2 |
Clé InChI |
DKDDZXUBMOUAAD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCl)CCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


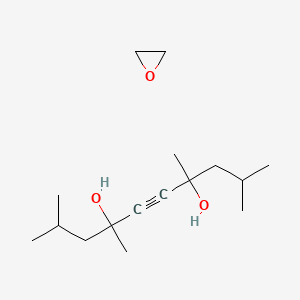


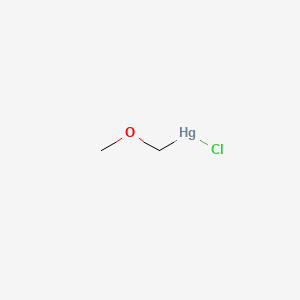

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
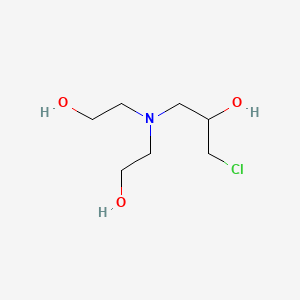
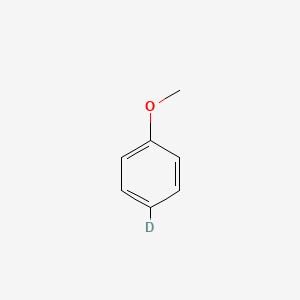
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
